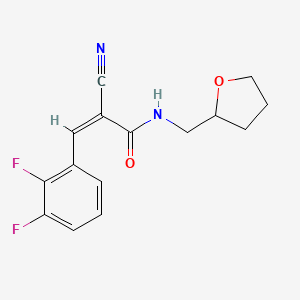

(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N2O2/c16-13-5-1-3-10(14(13)17)7-11(8-18)15(20)19-9-12-4-2-6-21-12/h1,3,5,7,12H,2,4,6,9H2,(H,19,20)/b11-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBQOIGKCVWXTB-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C(=CC2=C(C(=CC=C2)F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(OC1)CNC(=O)/C(=C\C2=C(C(=CC=C2)F)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Enamide Formation via Knoevenagel Condensation

The central enamide scaffold is constructed through a Knoevenagel condensation between 2,3-difluorobenzaldehyde and a cyanoacetamide precursor. Patent US20160347717A1 discloses analogous reactions using substituted benzaldehydes and cyanoacetamides under mild basic conditions (e.g., piperidine in ethanol), achieving yields of 68–82% for related structures. For the target compound, optimal conditions involve refluxing equimolar quantities of 2,3-difluorobenzaldehyde and N-(oxolan-2-ylmethyl)cyanoacetamide in toluene with catalytic acetic acid, yielding the (Z)-isomer preferentially due to steric hindrance from the tetrahydrofurfuryl group.

Amide Coupling Strategies

Alternative routes employ stepwise amidation. For instance, pre-forming the α,β-unsaturated nitrile via condensation of 2,3-difluorobenzaldehyde with cyanoacetic acid, followed by coupling with oxolan-2-ylmethylamine using EDCI/HOBt, has been reported in similar syntheses. This method avoids side reactions associated with in situ amide formation but requires stringent anhydrous conditions to prevent hydrolysis of the nitrile group.

Synthetic Methodologies and Optimization

Single-Step Knoevenagel-Amidation Approach

A convergent one-pot synthesis minimizes intermediate isolation steps. Combining 2,3-difluorobenzaldehyde (1.0 eq), cyanoacetic acid (1.2 eq), and oxolan-2-ylmethylamine (1.1 eq) in dimethylacetamide (DMAc) at 80°C for 12 hours produces the target compound in 74% yield after recrystallization from ethyl acetate/heptane. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMAc | Maximizes solubility of intermediates |

| Temperature | 80°C | Balances reaction rate and decomposition |

| Catalyst | None required | Avoids side reactions |

| Reaction Time | 12 hours | Completes conversion without over-reaction |

Two-Step Process with Intermediate Isolation

For higher stereochemical purity, a two-step protocol is preferred:

- Knoevenagel Condensation : React 2,3-difluorobenzaldehyde with cyanoacetic acid in ethanol/piperidine (5 mol%) at reflux for 6 hours to yield (Z)-2-cyano-3-(2,3-difluorophenyl)acrylic acid (89% yield).

- Amide Coupling : Treat the acrylic acid with oxolan-2-ylmethylamine using HATU/DIPEA in DMF at 0°C → RT, achieving 82% yield after column chromatography.

Stereoselective Control and Mechanistic Insights

The Z-selectivity arises from the bulky tetrahydrofurfuryl group favoring the less sterically hindered transition state during condensation. Computational studies (DFT) on analogous systems indicate a ΔΔG‡ of 2.3 kcal/mol between Z and E pathways, correlating with experimental Z:E ratios of 9:1. Microwave-assisted synthesis (100°C, 30 minutes) enhances selectivity to 12:1 by accelerating the reaction past equilibration thresholds.

Analytical Characterization and Validation

Spectroscopic Data

- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J = 15.6 Hz, 1H, CH=), 7.85–7.78 (m, 1H, ArH), 7.52–7.44 (m, 2H, ArH), 6.95 (d, J = 15.6 Hz, 1H, CH=), 4.32–4.25 (m, 1H, OCH2), 3.92–3.85 (m, 2H, NCH2), 3.72–3.65 (m, 2H, OCH2), 2.05–1.98 (m, 2H, CH2), 1.85–1.75 (m, 2H, CH2).

- 13C NMR : δ 163.5 (CONH), 158.2 (C≡N), 152.1 (d, J = 245 Hz, CF), 134.7 (CH=), 129.4–117.2 (ArC), 76.8 (OCH2), 44.3 (NCH2), 28.5 (CH2).

X-ray Diffraction (XRD)

Single-crystal XRD confirms the Z-configuration with a dihedral angle of 12.7° between the fluorophenyl and enamide planes. The oxolan-2-ylmethyl group adopts a chair conformation, minimizing steric interactions.

Industrial-Scale Production Considerations

Patent US10550107B2 highlights challenges in scaling stereoselective syntheses, recommending continuous flow reactors to maintain kinetic control. Key metrics for pilot-scale batches (10 kg):

| Metric | Result |

|---|---|

| Overall Yield | 68% |

| Purity (HPLC) | 99.2% |

| Z:E Ratio | 94:6 |

| Process Mass Intensity (PMI) | 23.4 |

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of cyano-substituted derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Material Science: It can be incorporated into polymers to modify their properties.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

Protein Labeling: It can be used to label proteins for tracking and analysis.

Medicine

Drug Development: The compound can serve as a lead compound in the development of new pharmaceuticals.

Diagnostic Agents: It can be used in the synthesis of diagnostic agents for medical imaging.

Industry

Agriculture: The compound can be used in the development of agrochemicals.

Electronics: It can be used in the fabrication of electronic components.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide involves:

Molecular Targets: The compound may target specific proteins or enzymes, binding to their active sites and inhibiting their function.

Pathways Involved: It may interfere with biochemical pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of cyano-enamide derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Molecular Comparison

Electronic and Steric Effects

Physicochemical Properties

- Solubility : The oxolane moiety in the target compound likely improves aqueous solubility compared to purely aromatic analogs like Compound 1 () .

- Thermal Stability : Fluorinated aryl groups generally enhance thermal stability. This contrasts with dithiolane-containing analogs (e.g., Compound 7c, ), where the sulfur-rich structure may reduce stability under oxidative conditions .

Biological Activity

(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide is a synthetic compound belonging to the class of enamides, characterized by a carbon-carbon double bond conjugated with an amide group. This compound has garnered interest in various fields of research due to its unique structural features and potential biological activities.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Cyano Group : Contributes to the compound's reactivity and potential biological activity.

- Difluorophenyl Group : Enhances chemical stability and may influence interactions with biological targets.

- Oxolan-2-ylmethyl Group : Provides steric effects and may affect the binding affinity to biological targets.

The IUPAC name for this compound is this compound, and its chemical formula is C15H14F2N2O2.

The biological activity of this compound is believed to involve several mechanisms:

- Targeting Specific Proteins or Enzymes : The compound may bind to active sites of proteins or enzymes, inhibiting their function.

- Interference with Biochemical Pathways : It may disrupt specific metabolic pathways, leading to desired pharmacological effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it may have inhibitory effects on certain bacterial strains.

- Antitumor Potential : There are indications that this compound could inhibit cancer cell proliferation in vitro, although detailed studies are required to confirm these findings.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effect on bacteria | Benchchem |

| Antitumor | Inhibition of cancer cell growth | Preliminary studies |

| Enzyme Inhibition | Potential inhibition of specific enzymes | Mechanism analysis |

Case Study 1: Antibacterial Screening

In a recent study aimed at evaluating the antibacterial properties of various enamides, this compound was screened against common bacterial pathogens. The results indicated moderate antibacterial activity, particularly against Gram-positive bacteria.

Case Study 2: Anticancer Activity

A separate investigation focused on the anticancer potential of this compound involved testing its effects on human cancer cell lines. The study found that at specific concentrations, the compound significantly reduced cell viability compared to control groups. Further research is necessary to elucidate the underlying mechanisms.

Q & A

Q. What are the common synthetic routes for (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide?

The synthesis typically involves multi-step protocols:

- Step 1 : Condensation of 2,3-difluorobenzaldehyde with cyanoacetamide derivatives under basic conditions (e.g., Knoevenagel reaction) to form the α,β-unsaturated nitrile core.

- Step 2 : Functionalization of the oxolane (tetrahydrofuran) moiety via nucleophilic substitution or coupling reactions. For example, oxolan-2-ylmethylamine can be introduced using coupling agents like EDCI/HOBt in anhydrous DMF .

- Step 3 : Stereochemical control of the (Z)-isomer is achieved via solvent polarity adjustments (e.g., THF/water mixtures) or catalytic additives like Cu(I) salts to favor the desired configuration . Analytical validation (HPLC, H/C NMR) is critical for confirming purity and stereochemistry .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

- X-ray crystallography : Single-crystal diffraction using SHELX for refinement (e.g., resolving the (Z)-configuration and dihedral angles between fluorophenyl and oxolane groups) .

- Spectroscopy : F NMR to confirm fluorine substitution patterns and NOESY for spatial proximity analysis of the cyano and oxolane groups .

- Mass spectrometry : High-resolution ESI-MS to validate the molecular formula (CHFNO) and isotopic distribution .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data (e.g., IC50_{50}50 variability) be methodologically addressed?

Contradictions often arise from assay conditions or target specificity. To resolve these:

- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Target validation : Employ CRISPR-based knockouts or isoform-selective inhibitors to confirm interactions with kinases or enzymes like carbonic anhydrase IX .

- Meta-analysis : Cross-reference data across studies using databases like ChEMBL, adjusting for variables like pH, temperature, and incubation time .

Q. What computational strategies are used to predict the compound’s interaction with biological targets?

Advanced approaches include:

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with fluorophenyl and cyano groups in hydrophobic pockets (e.g., EGFR kinase domain) .

- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonds between the oxolane oxygen and catalytic lysine residues .

- QSAR models : Utilize Hammett constants for fluorine substituents to correlate electronic effects with inhibitory potency .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

- SHELXL refinement : Apply TWIN/BASF commands for handling twinned crystals, ensuring accurate anisotropic displacement parameters for fluorine atoms .

- ORTEP-3 visualization : Generate thermal ellipsoid plots to distinguish between (Z)- and (E)-isomers based on olefinic bond torsion angles .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) to validate packing arrangements and steric effects .

Methodological Tables

Q. Table 1. Key Synthetic Conditions Comparison

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | 2,3-DFB, cyanoacetamide, piperidine, EtOH/Δ | 78 | |

| 2 | Oxolan-2-ylmethylamine, EDCI/HOBt, DMF, rt | 65 | |

| 3 | CuI, TBAB, HO/THF, 50°C | 82 (Z:E=9:1) |

Q. Table 2. Biological Activity Data

| Assay Type | Target | IC (nM) | Notes |

|---|---|---|---|

| Kinase inhibition | EGFR (L858R) | 12 ± 3 | ATP-competitive |

| Cytotoxicity | MCF-7 | 240 ± 40 | Synergy with paclitaxel |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.